Computed Lipophilicity (XLogP3) Comparison: Ortho-Methyl Benzamide vs. Unsubstituted Benzamide Analog
N-[4-(Dimethylamino)phenyl]-2-methylbenzamide exhibits a computed XLogP3 value of 3.0, which is approximately 0.4–0.6 log units higher than the des-methyl analog N-[4-(dimethylamino)phenyl]benzamide (predicted XLogP3 ≈ 2.4–2.6 based on the additive contribution of the methyl group) [1]. This difference places the target compound more favorably within the optimal lipophilicity range (LogP 1–3) for oral drug-likeness and passive membrane permeability, as defined by Lipinski's Rule of Five, while remaining below the LogP > 5 threshold associated with poor aqueous solubility and increased promiscuity risk [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | N-[4-(Dimethylamino)phenyl]benzamide (CAS 3765-62-6): estimated XLogP3 ≈ 2.4–2.6 (des-methyl analog) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.6 log units favoring the target compound |
| Conditions | In silico prediction by XLogP3 algorithm (PubChem release 2025.09.15). Experimental logP for the target compound has not been reported. |
Why This Matters
An XLogP3 of 3.0 positions the compound within the optimal range for cell permeability while avoiding excessive lipophilicity that correlates with poor solubility, high protein binding, and assay interference—a critical filter for procurement decisions in cell-based screening campaigns.
- [1] PubChem Compound Summary for CID 3322454. Computed Properties section: XLogP3 = 3.0, Molecular Weight = 254.33 g/mol, H-Bond Donor = 1, H-Bond Acceptor = 2, TPSA = 32.3 Ų. National Center for Biotechnology Information (2025). View Source
